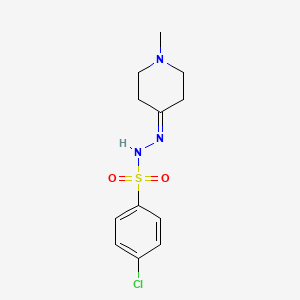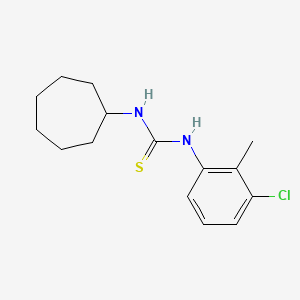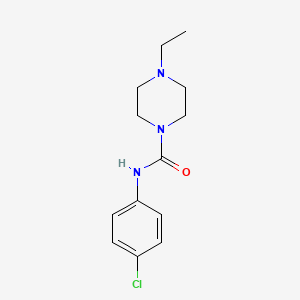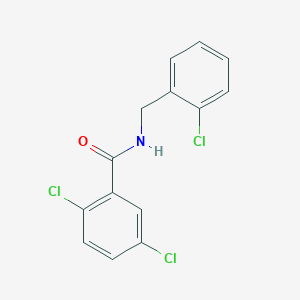
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide, also known as Sulfasalazine, is a synthetic drug that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfa drugs and has been used as an anti-inflammatory agent in the treatment of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is not fully understood. It is thought to work by inhibiting the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and modulate the immune response. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. One area of research is the development of new derivatives of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 1-methyl-4-piperidinylidene to form 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. The synthesis of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is a multi-step process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been used in the treatment of inflammatory bowel disease, rheumatoid arthritis, and psoriasis. It has also been investigated for its potential use in the treatment of other diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-chloro-N-[(1-methylpiperidin-4-ylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-16-8-6-11(7-9-16)14-15-19(17,18)12-4-2-10(13)3-5-12/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYQAGXOTYTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(1-methylpiperidin-4-ylidene)benzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)



![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)

![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)